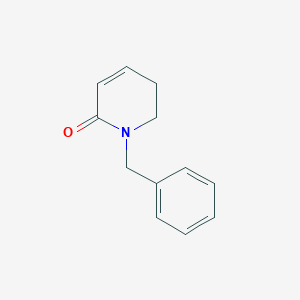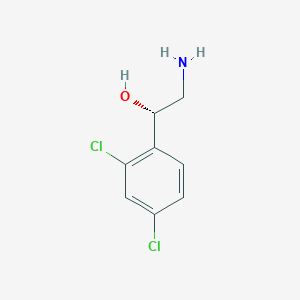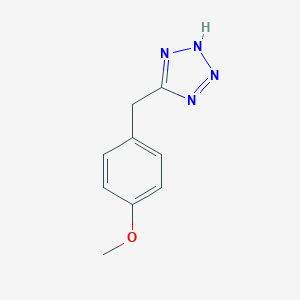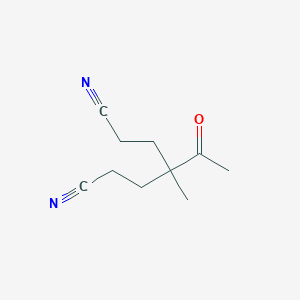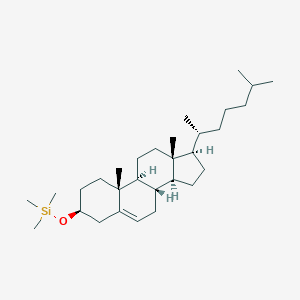
(R)-劳达诺西林
描述
(R)-laudanosine is a naturally occurring alkaloid that has been found in various plant species. It is a derivative of tetrahydroisoquinoline and has been the subject of extensive scientific research due to its potential therapeutic benefits.
科学研究应用
1. 神经肌肉阻断剂的代谢物
(R)-劳达诺西林被认为是神经肌肉阻断剂(如阿曲库铵和顺阿曲库铵)的代谢物。该代谢物可以穿过血脑屏障,并且由于其与 γ-氨基丁酸、阿片类和尼古丁乙酰胆碱受体相互作用而成为研究的主题。这些相互作用对心血管系统和特定患者群体(如肝肾功能衰竭患者和孕妇)具有影响 (Fodale 和 Santamaria,2002 年)。
2. 重症监护中的神经肌肉阻断剂
作为顺阿曲库铵(重症监护病房中常见的神经肌肉阻断剂 (NMBA))的代谢物,(R)-劳达诺西林的药理特性已与其他 NMBA 进行了比较,结果显示其更具优势。研究表明其与急性呼吸窘迫综合征和创伤性脑损伤等治疗应用相关 (Szakmany 和 Woodhouse,2015 年)。
3. 人血浆中的降解和形成
阿曲库铵的降解导致 (R)-劳达诺西林的形成,这一过程已在人血浆中得到研究。这项研究对于了解其代谢途径和生成速率非常重要,与其他介质相比,其在血浆中的生成速率更快 (Stiller、Cook 和 Chakravorti,1985 年)。
4. 对神经元尼古丁乙酰胆碱受体的影响
(R)-劳达诺西林与神经元尼古丁乙酰胆碱受体的相互作用一直是研究的重点,尤其是在了解其不良反应(如改变心律和潜在的癫痫发作触发因素)方面。这项研究有助于评估阿曲库铵及其代谢物的使用安全性及副作用 (Chiodini 等人,2001 年)。
5. 劳达诺西林在神经保护中的作用
最近的研究表明 (R)-劳达诺西林可能具有神经保护作用。它激活某些受体亚型(如 α4β2 nAch 亚型受体)可能会产生神经保护作用,这一假设得到了临床环境中各种观察结果的支持 (Fodale 和 Santamaria,2003 年)。
6. 与 GABA 和阿片受体亚型的相互作用
已经探讨了 (R)-劳达诺西林与 GABA 和阿片结合位点的相互作用,因为它们与癫痫活动有关。这项研究对于理解劳达诺西林的惊厥作用及其在药物诱发的癫痫中的作用至关重要 (Katz 等人,1994 年)。
属性
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-63-2 | |
| Record name | Laudanosine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAUDANOSINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-laudanosine?
A1: (-)-Laudanosine has the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol.
Q2: Is (-)-laudanosine optically active?
A2: Yes, (-)-laudanosine is an optically active compound, meaning it rotates plane-polarized light. This property arises from its chiral center at the C-1 position of the benzylisoquinoline scaffold [].
Q3: How is (-)-laudanosine typically synthesized?
A3: Several synthetic routes exist, but a common approach involves a multi-step process starting with readily available materials. Key steps often include a Sonogashira coupling to form the C1-C8a bond, an intramolecular titanium-catalyzed hydroamination of an alkyne, and an enantioselective imine reduction []. Alternative methods utilize Stevens rearrangement of ammonium ylides [] or electrosynthesis [].
Q4: How is (-)-laudanosine metabolized in the body?
A4: (-)-Laudanosine is primarily metabolized in the liver, but the specific metabolic pathways require further investigation.
Q5: Is (-)-laudanosine known to interact with any drug transporters or metabolizing enzymes?
A5: While research on (-)-laudanosine's specific interactions with drug transporters and metabolizing enzymes is limited, it's important to consider its structural similarity to other benzylisoquinoline alkaloids, which are known substrates and inhibitors of certain enzymes, such as cytochrome P450 enzymes.
Q6: What are the known toxicological effects of (-)-laudanosine?
A6: Animal studies suggest that high doses of (-)-laudanosine can induce central nervous system stimulation, leading to convulsions []. These effects appear to be attenuated by nitrous oxide []. More research is needed to understand its toxicity profile fully.
Q7: Are there any known long-term effects of (-)-laudanosine exposure?
A7: Data on the long-term effects of (-)-laudanosine exposure are limited, and further research is needed in this area.
Q8: How is (-)-laudanosine typically detected and quantified?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence or mass spectrometry (MS), is commonly employed for the analysis of (-)-laudanosine in biological samples [, ]. This approach allows for sensitive and specific detection even at low concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)

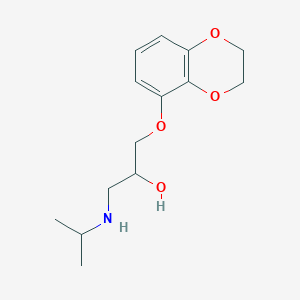
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
